molecular formula C18H16N2O B1293288 4'-Azetidinomethyl-3-cyanobenzophenone CAS No. 898777-46-3

4'-Azetidinomethyl-3-cyanobenzophenone

Cat. No.: B1293288
CAS No.: 898777-46-3
M. Wt: 276.3 g/mol
InChI Key: AKNIRVPDJPUYET-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3-cyanobenzophenone is a chemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core with a cyano group at the 3-position.

Preparation Methods

The synthesis of 4’-Azetidinomethyl-3-cyanobenzophenone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment to Benzophenone Core: The azetidine ring is then attached to the benzophenone core via a nucleophilic substitution reaction.

    Introduction of the Cyano Group: The cyano group is introduced at the 3-position of the benzophenone core through a suitable reaction, such as a Sandmeyer reaction.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4’-Azetidinomethyl-3-cyanobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzophenone core, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4’-Azetidinomethyl-3-cyanobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyano group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

4’-Azetidinomethyl-3-cyanobenzophenone can be compared with similar compounds such as:

Properties

IUPAC Name

3-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-15-3-1-4-17(11-15)18(21)16-7-5-14(6-8-16)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNIRVPDJPUYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642790
Record name 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-46-3
Record name 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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